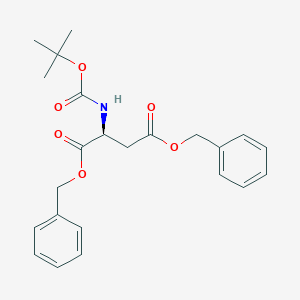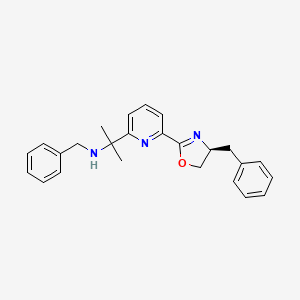![molecular formula C19H16ClN2O2P B12892155 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide CAS No. 68521-36-8](/img/structure/B12892155.png)
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazaphosphepine family, which is characterized by the presence of phosphorus, nitrogen, and oxygen atoms within its molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide has several scientific research applications, including:
Flame Retardancy: It is used as a flame retardant additive in polymeric materials, enhancing their fire resistance properties
Polymer Chemistry: The compound is incorporated into polymer matrices to improve their thermal stability and mechanical properties.
Material Science: It is studied for its potential use in advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy applications, the compound promotes the formation of a protective char layer on the material surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): Another phosphorus-containing flame retardant with similar applications.
Triphenyl Phosphate: A non-halogenated flame retardant used in various polymer systems.
Uniqueness
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Its ability to form stable char layers and enhance the thermal stability of polymers makes it a valuable additive in flame retardant formulations .
Properties
CAS No. |
68521-36-8 |
|---|---|
Molecular Formula |
C19H16ClN2O2P |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
6-(4-chloro-3-methylphenoxy)-5,7-dihydrobenzo[d][1,3,2]benzodiazaphosphepine 6-oxide |
InChI |
InChI=1S/C19H16ClN2O2P/c1-13-12-14(10-11-17(13)20)24-25(23)21-18-8-4-2-6-15(18)16-7-3-5-9-19(16)22-25/h2-12H,1H3,(H2,21,22,23) |
InChI Key |
DZVPMVMAUUXIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OP2(=O)NC3=CC=CC=C3C4=CC=CC=C4N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
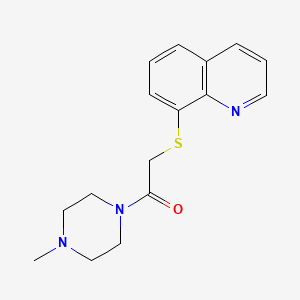
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
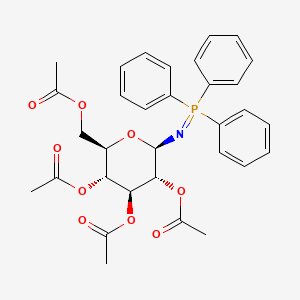
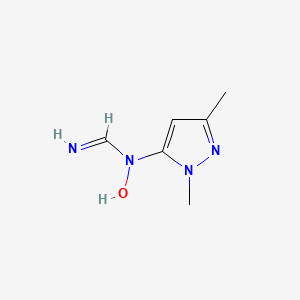
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
